molecular formula C15H18N4O3 B10977127 (1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

(1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10977127
M. Wt: 302.33 g/mol
InChI Key: JXXUEKAZTQALAI-UHFFFAOYSA-N
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Description

(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves the condensation of 1,3-dimethyl-5-pyrazolone with 4-(2-furylcarbonyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid or p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its specific structural features, such as the combination of a pyrazole ring with a furylcarbonyl-piperazine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

[4-(2,5-dimethylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H18N4O3/c1-11-10-12(17(2)16-11)14(20)18-5-7-19(8-6-18)15(21)13-4-3-9-22-13/h3-4,9-10H,5-8H2,1-2H3

InChI Key

JXXUEKAZTQALAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C

Origin of Product

United States

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